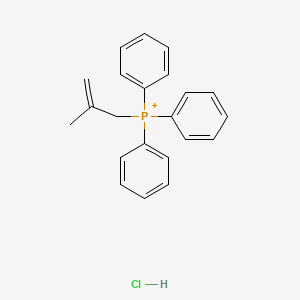
(2-Methylallyl)-triphenylphosphonium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Methylallyl)-triphenylphosphonium chloride is an organophosphorus compound that features a triphenylphosphonium cation and a chloride anion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylallyl)-triphenylphosphonium chloride typically involves the reaction of triphenylphosphine with an appropriate alkyl halide, such as 2-methylallyl chloride. The reaction is usually carried out in an organic solvent like benzene or toluene, under reflux conditions. The general reaction scheme is as follows:
Ph3P+CH2=C(CH3)CH2Cl→Ph3P+CH2=C(CH3)CH2Cl−
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Methylallyl)-triphenylphosphonium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphonium salt back to the corresponding phosphine.
Substitution: The chloride anion can be substituted with other nucleophiles, leading to the formation of different phosphonium salts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield triphenylphosphine oxide, while substitution reactions can produce a variety of phosphonium salts with different anions.
Applications De Recherche Scientifique
(2-Methylallyl)-triphenylphosphonium chloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of ylides for Wittig reactions.
Biology: The compound can be used in studies involving phosphonium-based drug delivery systems due to its ability to cross cell membranes.
Medicine: Research is ongoing into the potential use of phosphonium salts in anticancer therapies, as they can target mitochondria in cancer cells.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and catalysts.
Mécanisme D'action
The mechanism by which (2-Methylallyl)-triphenylphosphonium chloride exerts its effects involves the interaction of the phosphonium cation with various molecular targets. In biological systems, the cation can interact with mitochondrial membranes, leading to changes in membrane potential and affecting cellular respiration. In chemical reactions, the phosphonium cation can act as a nucleophile or electrophile, facilitating various transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylphosphonium chloride: Similar in structure but lacks the 2-methylallyl group.
(2-Methylallyl)-triphenylphosphonium bromide: Similar but with a bromide anion instead of chloride.
(2-Methylallyl)-tributylphosphonium chloride: Similar but with tributyl groups instead of triphenyl.
Uniqueness
(2-Methylallyl)-triphenylphosphonium chloride is unique due to the presence of the 2-methylallyl group, which imparts distinct reactivity and properties compared to other phosphonium salts. This makes it particularly useful in specific synthetic applications and research studies.
Propriétés
Formule moléculaire |
C22H23ClP+ |
|---|---|
Poids moléculaire |
353.8 g/mol |
Nom IUPAC |
2-methylprop-2-enyl(triphenyl)phosphanium;hydrochloride |
InChI |
InChI=1S/C22H22P.ClH/c1-19(2)18-23(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22;/h3-17H,1,18H2,2H3;1H/q+1; |
Clé InChI |
JDFGGWZVSCEWOJ-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


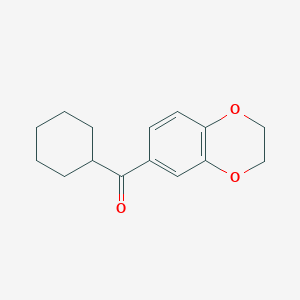


![2-[4-(2-chlorobenzyl)-1-piperazinyl]-N'-[(E)-(2-hydroxy-1-naphthyl)methylidene]acetohydrazide](/img/structure/B15077387.png)
![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B15077396.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetamide](/img/structure/B15077402.png)
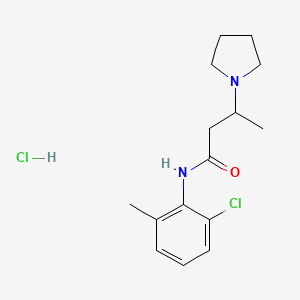
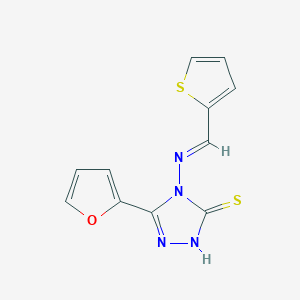
![4-{(E)-[({[1-(4-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}acetyl)hydrazono]methyl}-2,6-dimethoxyphenyl acetate](/img/structure/B15077416.png)
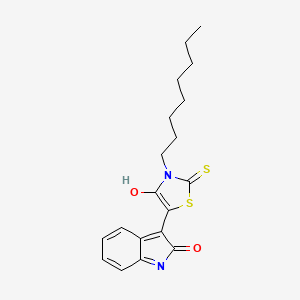
![2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide](/img/structure/B15077436.png)
![1-[2-(4-fluorophenyl)ethyl]-3-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B15077442.png)
![2-(4-Chlorophenyl)-7-methoxy-5-(3-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B15077452.png)
![N'-[(E)-(3-bromophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B15077455.png)
